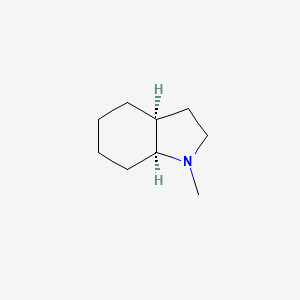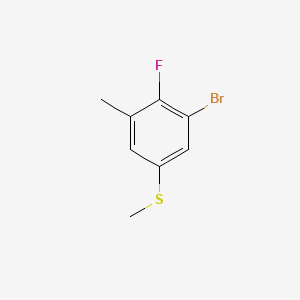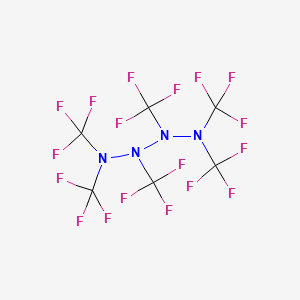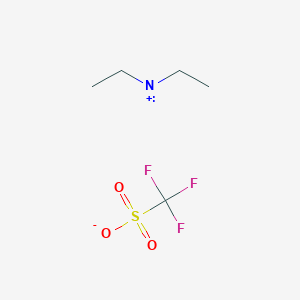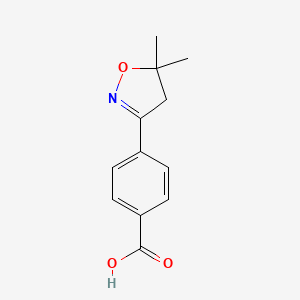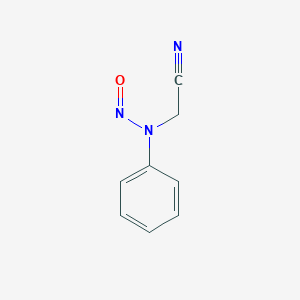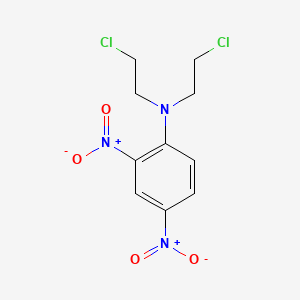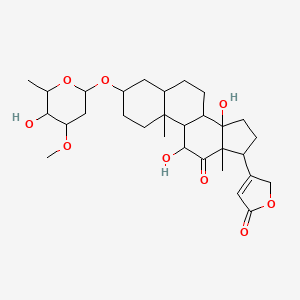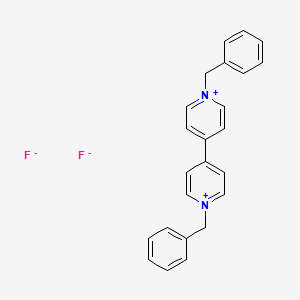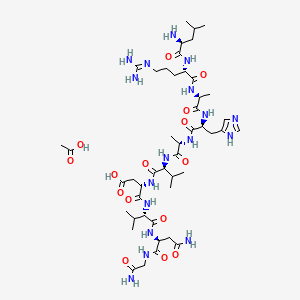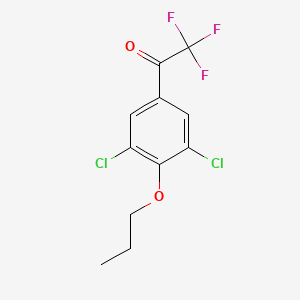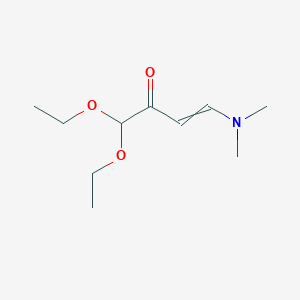
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group and two ethoxy groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with ethyl acetoacetate under basic conditions, followed by the addition of ethyl orthoformate. The reaction typically proceeds as follows:
Step 1: Dimethylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Step 2: The intermediate is then treated with ethyl orthoformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted enones with various functional groups.
Scientific Research Applications
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the overall structure and functional groups.
4-(Dimethylamino)pyridine: Contains a similar dimethylamino group but is part of a pyridine ring.
4-(Dimethylamino)cinnamaldehyde: Similar in having a dimethylamino group but differs in the aldehyde functional group.
Uniqueness
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one is unique due to its combination of a dimethylamino group and two ethoxy groups attached to an enone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1069-15-4 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(dimethylamino)-1,1-diethoxybut-3-en-2-one |
InChI |
InChI=1S/C10H19NO3/c1-5-13-10(14-6-2)9(12)7-8-11(3)4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
BNIXSMHFDJNNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C=CN(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


